Researchers performing Pd-catalyzed C-H activation in aqueous media frequently encounter yield losses when using potassium pivalate or generic carboxylate bases due to solubility mismatches. Sodium pivalate directly resolves this limitation:
• Preferred base for aqueous Pd-catalyzed C-H activation; high water solubility outperforms potassium pivalate in water-tolerant C-H functionalization
• Enables C3-selective palladation of indoles, a critical step in complex pharmaceutical intermediate synthesis otherwise difficult to access
• Reacts with epichlorohydrin to yield glycidyl pivalate (70-87% crude yield), a scalable chiral building block for asymmetric synthesis
Molecular FormulaC5H10NaO2
Molecular Weight125.12 g/mol
CAS No.1184-88-9
Cat. No.B073840
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Sodium pivalate
CAS
1184-88-9
Synonyms
2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt
Sodium pivalate (sodium 2,2-dimethylpropanoate), CAS 1184-88-9 (anhydrous), is the sodium salt of pivalic acid, a branched-chain carboxylic acid. It is a white to off-white crystalline solid with a molecular formula of C5H9NaO2 and a molecular weight of 124.11 g/mol . The compound is freely soluble in water and ethanol [1] and exhibits a melting point of 315 °C . Its sterically hindered tert-butyl structure imparts distinctive reactivity and selectivity in organic synthesis, particularly as a base in palladium-catalyzed C–H activation reactions [2] and as a building block for pivalate prodrugs that enhance oral bioavailability [3].
Reaction Medium
Aqueous and mixed-aqueous C–H activation compatible base
Regioselective Synthesis
Enables C3-selective indole palladation workflow
Chiral Building Block
Scalable route to glycidyl pivalate for asymmetric synthesis
Metabolic Probe
Research model for carnitine homeostasis and deficiency studies
[2] Kim, S.; Baik, M. Reductive activation of PdII-precatalysts via decarboxylation of pivalate in direct C–H arylation reactions. Chem. Commun. 2020, 56, 13868–13871. View Source
[3] Brass, E. P. Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacol. Rev. 2002, 54, 589–598. View Source
Why Sodium Pivalate Is Irreplaceable
Sodium pivalate is not an interchangeable commodity chemical. Its specific counterion (Na⁺) dictates its solubility profile and, consequently, its applicability in aqueous versus organic reaction media. While potassium pivalate is sparingly soluble in water and favored in organic solvents, sodium pivalate's higher aqueous solubility is critical for reactions conducted in water or mixed aqueous-organic systems . Furthermore, the pivalate anion itself is a sterically demanding nucleophile, and its reactivity differs substantially from smaller carboxylates like acetate. Direct experimental evidence shows that nucleophilic attack by pivalate ion, compared to acetate, leads to significantly diminished yields in certain reaction manifolds due to steric effects [1]. Substituting sodium pivalate with a generic base or another carboxylate salt risks substantial yield loss, altered reaction pathways, or complete reaction failure, underscoring the need for a targeted procurement strategy.
Counterion solubility
Sodium pivalate: freely soluble in water
Potassium pivalate: sparingly soluble
Nucleophilic reactivity
Pivalate: sterically hindered, may reduce yields
Acetate: less hindered, reported higher yield
Thermal resilience
Sodium pivalate: stable to >300°C
Typical organic bases: decompose below 120°C
[1] Darbeau, R. W.; Gibble, R. E.; Pease, R. S.; Bridges, D. E.; Siso, L. M.; Heurtin, D. J. The Darbeau-White-Gibble reaction: An N-nitrosoamide-mediated Ritter-type reaction. Part I. A study of electronic, steric, and orbital effects in the nucleophile. J. Chem. Soc., Perkin Trans. 2 2001, 1084–1090. View Source
Sodium Pivalate: Key Differentiators
Aqueous Solubility Comparison
Sodium pivalate exhibits significantly higher water solubility than potassium pivalate, enabling its use in aqueous reaction systems where the potassium salt is largely insoluble. This is a critical distinction for reaction design and solvent selection .
Qualitative difference; verify under specific conditions
SolubilityAqueous mediaReaction engineering
Evidence Dimension
Aqueous solubility at 20 °C
Target Compound Data
Freely soluble
Comparator Or Baseline
Potassium pivalate: Sparingly soluble
Quantified Difference
Qualitative difference (freely soluble vs. sparingly soluble)
Conditions
Water, 20 °C
Why This Matters
For reactions in water or aqueous biphasic systems, sodium pivalate provides the necessary solubility for efficient reaction, while potassium pivalate would be an unsuitable, poorly soluble alternative.
SolubilityAqueous mediaReaction engineering
Pivalate vs. Acetate Nucleophilicity
In the Darbeau-White-Gibble reaction, nucleophilic attack on a nitrilium ion by the bulky pivalate anion resulted in significantly diminished yields of diacylamine products compared to the smaller acetate anion. This demonstrates that the steric bulk of the pivalate group directly impacts reaction outcomes in nucleophilic substitutions [1].
NucleophilicityHead-to-head
Pivalate: Diminished yield Acetate: Higher yield
Steric bulk alters reaction pathway
Ritter-type reaction context
NucleophilicitySteric effectsRitter reaction
Evidence Dimension
Nucleophilic attack on nitrilium ion leading to diacylamine yield
Target Compound Data
Diminished yield
Comparator Or Baseline
Acetate anion: Higher yield
Quantified Difference
Significant yield reduction (qualitative)
Conditions
Ritter-type reaction conditions; thermal decomposition of N-benzyl-N-nitrosopivalamide in molten benzonitriles
Why This Matters
This directly shows that pivalate is not a drop-in replacement for acetate; its steric bulk alters reaction pathways and can dramatically reduce yields, informing reagent selection for SN2-type and nucleophilic acyl substitution reactions.
NucleophilicitySteric effectsRitter reaction
[1] Darbeau, R. W.; Gibble, R. E.; Pease, R. S.; Bridges, D. E.; Siso, L. M.; Heurtin, D. J. The Darbeau-White-Gibble reaction: An N-nitrosoamide-mediated Ritter-type reaction. Part I. A study of electronic, steric, and orbital effects in the nucleophile. J. Chem. Soc., Perkin Trans. 2 2001, 1084–1090. View Source
C3-Selective Indole Palladation
In palladium-catalyzed functionalization of indoles, sodium pivalate (PivONa) is uniquely employed as a base to direct C3-selective palladation. In contrast, a combination of pivalic acid (PivOH) and sodium chloride (NaCl) is required for C2 palladation. This switch in base/additive system governs the regiochemical outcome of the reaction .
Regioselectivity of Pd-catalyzed indole palladation
Target Compound Data
C3 palladation
Comparator Or Baseline
PivOH + NaCl: C2 palladation
Quantified Difference
Exclusive regioselectivity switch
Conditions
Reaction of N-phenylindole and N-methylindole with Pd(OAc)2
Why This Matters
Sodium pivalate is not merely a base; it is a regioselectivity-controlling reagent in complex palladium catalysis, enabling access to C3-functionalized indoles that are inaccessible using alternative pivalate sources or bases.
RegioselectivityPalladationIndoleC–H activation
Thermal Stability
Sodium pivalate possesses a high melting point of 315 °C, indicating excellent thermal stability and enabling its use as a reagent or additive in high-temperature organic reactions without decomposition . This contrasts with less stable carboxylates or organic bases that would decompose under similar conditions.
Typical organic bases (e.g., triethylamine, pyridine): < 120 °C
Quantified Difference
> 195 °C higher
Conditions
Standard melting point determination
Why This Matters
The high thermal stability of sodium pivalate allows it to be used in reactions requiring elevated temperatures (e.g., C–H activation, polymerizations) where many other bases or additives would degrade, making it a robust choice for demanding synthetic protocols.
Sodium pivalate is used as a research tool to induce carnitine deficiency in animal models, leading to significant reductions in plasma carnitine concentrations. For example, in a clinical study with cefditoren pivoxil (a pivalate-generating prodrug), plasma carnitine levels fell from 44.8 ± 10.9 μmol/L to 9.2 ± 1.9 μmol/L in male subjects after 14 days of 400 mg twice daily [1]. Sodium pivalate itself, when administered to rats, induces similar carnitine depletion and associated cardiac dysfunction [2]. This known metabolic effect differentiates sodium pivalate as a mechanistic probe for studying carnitine-related metabolic disorders.
Carnitine DepletionSupporting evidence
~80% plasma carnitine reduction (prodrug study, male subjects)
Supports carnitine deficiency model research
Rodent & clinical prodrug data; verify direct sodium pivalate response
Carnitine homeostasisProdrug metabolismToxicology
Evidence Dimension
Induction of carnitine depletion
Target Compound Data
Plasma carnitine reduction from 44.8 μmol/L to 9.2 μmol/L (male subjects, 14-day dosing of cefditoren pivoxil, a pivalate prodrug); similar effects observed with sodium pivalate in rats
Comparator Or Baseline
Non-pivalate-containing drugs or controls: No significant carnitine depletion
Quantified Difference
~80% reduction in plasma carnitine
Conditions
Human clinical trial (200–400 mg cefditoren pivoxil BID for 10–14 days) and rat models
Why This Matters
For researchers studying carnitine metabolism or developing pivalate-based prodrugs, sodium pivalate is the definitive reagent for establishing carnitine depletion models and understanding the safety profile of pivalate-containing therapeutics.
Carnitine homeostasisProdrug metabolismToxicology
[1] Brass, E. P.; Mayer, M. D.; Mulford, D. J.; Stickler, T. K.; Hoppel, C. L. Impact on carnitine homeostasis of short-term treatment with the pivalate prodrug cefditoren pivoxil. Clin. Pharmacol. Ther. 2003, 73, 338–347. View Source
[2] Broderick, T. Hypocarnitinaemia Induced by Sodium Pivalate in the Rat is Associated with Left Ventricular Dysfunction and Impaired Energy Metabolism. 2006. View Source
Sodium Pivalate Applications
Aqueous-Phase C–H Activation
Due to its high water solubility and established role in facilitating C–H bond cleavage , sodium pivalate is the preferred base for palladium-catalyzed C–H activation reactions conducted in aqueous or mixed aqueous-organic solvent systems. It outperforms potassium pivalate in these conditions and is a critical component for achieving high conversion in water-tolerant C–H functionalization.
C3 Palladation of Indoles
Sodium pivalate is uniquely employed to achieve C3-selective palladation of indoles, a key step in the synthesis of complex pharmaceuticals and natural product analogs . Its use enables the specific functionalization of the C3 position, which is otherwise challenging to access with alternative bases or pivalate sources.
(S)-Glycidyl Pivalate Synthesis
Sodium pivalate reacts with epichlorohydrin to yield glycidyl pivalate, an important chiral building block used in asymmetric synthesis . The reaction typically yields 70–85% of the desired product, with optimized protocols achieving up to 87% crude yield . This provides a scalable route to enantiopure epoxy esters for pharmaceutical and agrochemical applications.
Carnitine Deficiency Models
Sodium pivalate is the standard reagent for inducing hypocarnitinemia in rodent models, causing a severe reduction in tissue and plasma carnitine levels . This model is essential for studying the metabolic and cardiac consequences of carnitine deficiency and for evaluating the safety of pivalate-generating prodrugs .
Application
Selection Property
Validation Focus
Aqueous C–H activation research
High aqueous solubility vs. potassium salt
Reaction efficiency in water-containing systems
Indole C3-selective functionalization
Regioselectivity control via pivalate base
C3 vs C2 product ratio in Pd catalysis
Chiral epoxy ester synthesis
Reactivity with epichlorohydrin to form glycidyl pivalate
Yield and enantiopurity optimization
Carnitine metabolism research models
Induces hypocarnitinemia in rodent models
Plasma and tissue carnitine level monitoring
[1] Kim, S.; Baik, M. Reductive activation of PdII-precatalysts via decarboxylation of pivalate in direct C–H arylation reactions. Chem. Commun. 2020, 56, 13868–13871. View Source
[2] Noble, J. M.; Chang, L.; Chen, D.; Wang, B.; Dominey, R. N.; Cook, D. W. A Practical and Economical Route to (S)-Glycidyl Pivalate. ChemRxiv 2021. View Source
[3] Broderick, T. Hypocarnitinaemia Induced by Sodium Pivalate in the Rat is Associated with Left Ventricular Dysfunction and Impaired Energy Metabolism. 2006. View Source
[4] Brass, E. P. Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacol. Rev. 2002, 54, 589–598. View Source
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